
3-((1-Hydroxy-6-((((4-((8-hydroxy-3,6-disulpho-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)-p-anisic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-Hydroxy-6-((((4-((8-hydroxy-3,6-disulpho-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)-p-anisic acid is a complex organic compound known for its vibrant color properties. It is often used as a dye in various industrial applications due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Hydroxy-6-((((4-((8-hydroxy-3,6-disulpho-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)-p-anisic acid involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 8-hydroxy-3,6-disulpho-1-naphthylamine, followed by coupling with 2-methoxy-5-methylphenylamine. The resulting intermediate is then further reacted with p-anisic acid under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and reaction time, are meticulously controlled to optimize yield and purity. The final product is then purified using techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-Hydroxy-6-((((4-((8-hydroxy-3,6-disulpho-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)-p-anisic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can break down the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulpho groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust are often used.
Substitution: Reagents such as halogens and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amines and other breakdown products.
Substitution: Substituted derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
3-((1-Hydroxy-6-((((4-((8-hydroxy-3,6-disulpho-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)-p-anisic acid has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic uses, including as a diagnostic agent.
Industry: Widely used in textile and paper industries for dyeing fabrics and papers.
Wirkmechanismus
The compound exerts its effects primarily through its azo bonds, which are responsible for its color properties. The molecular targets include various substrates that interact with the azo groups, leading to color changes. The pathways involved in its mechanism of action include electron transfer and resonance stabilization, which contribute to its stability and intense coloration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((1-Hydroxy-6-((((4-((8-hydroxy-3,6-disulpho-1-naphthyl)azo)-2-methoxyphenyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)-benzoic acid
- 3-((1-Hydroxy-6-((((4-((8-hydroxy-3,6-disulpho-1-naphthyl)azo)-2-methylphenyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)-salicylic acid
Uniqueness
3-((1-Hydroxy-6-((((4-((8-hydroxy-3,6-disulpho-1-naphthyl)azo)-2-methoxy-5-methylphenyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)-p-anisic acid stands out due to its specific functional groups, which impart unique color properties and stability. Its methoxy and sulpho groups contribute to its solubility and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
93919-21-2 |
|---|---|
Molekularformel |
C37H30N6O16S3 |
Molekulargewicht |
910.9 g/mol |
IUPAC-Name |
3-[[1-hydroxy-6-[[4-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]-4-methoxybenzoic acid |
InChI |
InChI=1S/C37H30N6O16S3/c1-17-8-26(31(59-3)16-25(17)40-42-28-14-22(60(49,50)51)10-20-11-23(61(52,53)54)15-29(44)33(20)28)39-37(48)38-21-5-6-24-19(9-21)13-32(62(55,56)57)34(35(24)45)43-41-27-12-18(36(46)47)4-7-30(27)58-2/h4-16,44-45H,1-3H3,(H,46,47)(H2,38,39,48)(H,49,50,51)(H,52,53,54)(H,55,56,57) |
InChI-Schlüssel |
MWYLDWDALWYHNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)OC)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=CC(=C6)C(=O)O)OC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



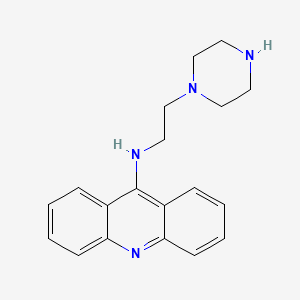
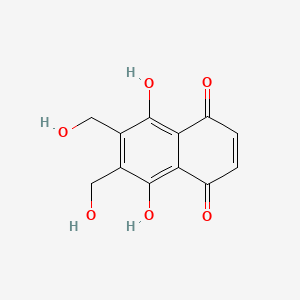
![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)
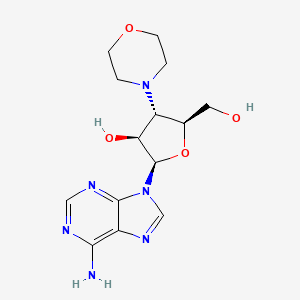



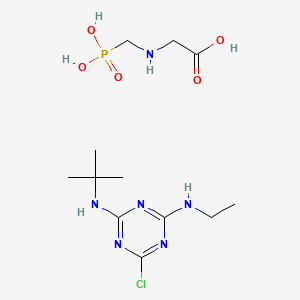
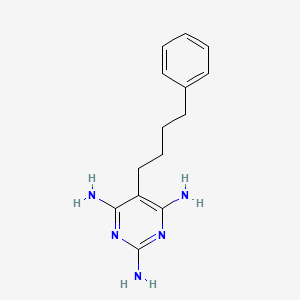
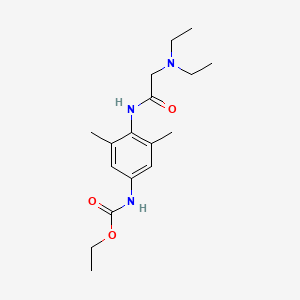

![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
